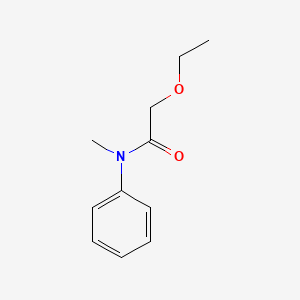![molecular formula C21H26N4O3 B11024117 [4-(Diethylamino)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11024117.png)
[4-(Diethylamino)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(DIETHYLAMINO)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE: is a complex organic compound with significant applications in various scientific fields. It is characterized by the presence of both diethylamino and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(DIETHYLAMINO)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenylpiperazine with 4-diethylaminobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize yield and minimize impurities. Post-reaction purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens or sulfonic acids are used under acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine: In biological research, the compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering insights into drug development.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of [4-(DIETHYLAMINO)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding or electrostatic interactions, while the nitrophenyl group can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
4-(Dimethylamino)benzophenone: Shares the dimethylamino group but lacks the nitrophenyl group, resulting in different reactivity and applications.
4-Nitrophenylpiperazine: Contains the nitrophenyl group but lacks the diethylamino group, leading to distinct chemical properties.
Uniqueness: The combination of diethylamino and nitrophenyl groups in [4-(DIETHYLAMINO)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE provides a unique set of chemical properties, making it a valuable compound in both research and industrial applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets sets it apart from similar compounds.
Properties
Molecular Formula |
C21H26N4O3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[4-(diethylamino)phenyl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N4O3/c1-3-22(4-2)18-7-5-17(6-8-18)21(26)24-15-13-23(14-16-24)19-9-11-20(12-10-19)25(27)28/h5-12H,3-4,13-16H2,1-2H3 |
InChI Key |
QPIVXBHUBXWVCG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B11024034.png)
![1-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline](/img/structure/B11024042.png)




![2-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide](/img/structure/B11024086.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B11024097.png)
![1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B11024101.png)


![trans-4-[({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11024119.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11024139.png)
![Ethyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B11024147.png)
